2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid
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Overview
Description
“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 260367-12-2 . It has a molecular weight of 341.36 . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C19H19NO5 . The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 341.36 . The boiling point is 602.6°C at 760 mmHg .Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, similar in structure to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid, have been used as surfactants for carbon nanotubes (CNTs). These surfactants facilitate homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, a crucial development for materials science and engineering applications. The interactions of these surfactants with CNTs have been modeled using quantum mechanical computations, showcasing their potential in creating enzymatically activated CNT surfactants for various technological applications (Cousins et al., 2009).
Synthesis of Oligomers from Neuraminic Acid Analogues
The compound has been involved in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, related to the chemical , have been prepared and incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers. These oligomers vary in length and have potential implications in biomedical research, offering a pathway to explore the synthesis of complex molecules for therapeutic uses (Gregar & Gervay-Hague, 2004).
Novel Stable Fluorophore for Biomedical Analysis
A novel fluorophore, derived from a related compound, exhibits strong fluorescence in a wide pH range of aqueous media, making it an ideal candidate for biomedical analysis. Its stability against light and heat, along with its robust fluorescence across a broad pH spectrum, positions it as a promising fluorescent labeling reagent for detecting and analyzing biological molecules in diverse research settings (Hirano et al., 2004).
Reversible Protecting Group for the Amide Bond in Peptides
The use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids, closely related to the chemical of interest, as intermediates in peptide synthesis highlights a novel approach to protect amide bonds reversibly. This method helps inhibit interchain association during solid-phase peptide synthesis, demonstrating a significant advancement in the synthesis of complex peptides and proteins (Johnson et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(13-7-2-8-14-24)21(22(26)27)25-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIPWXDCTFSSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2003985-34-8 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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